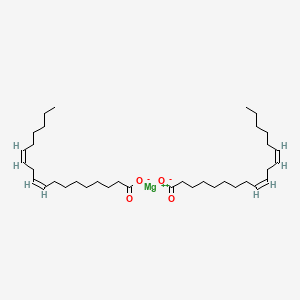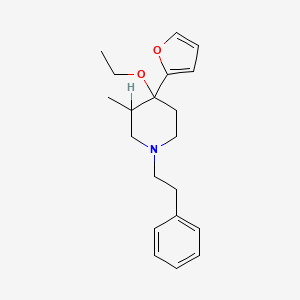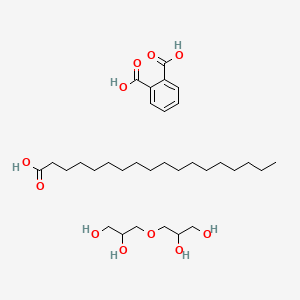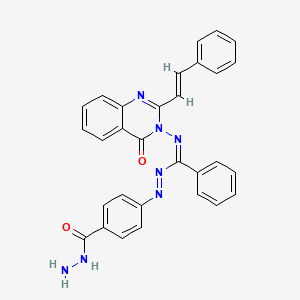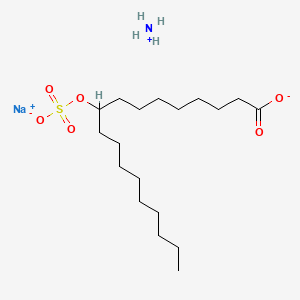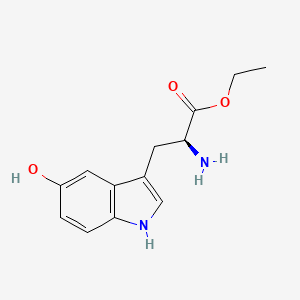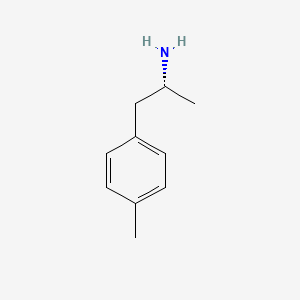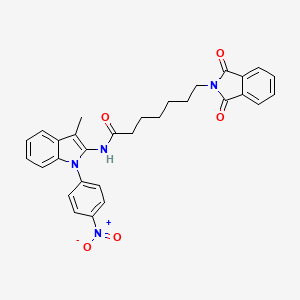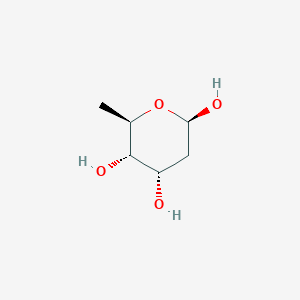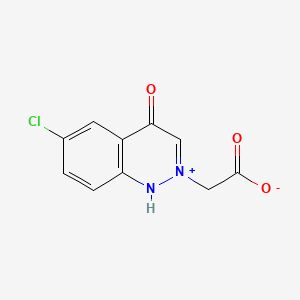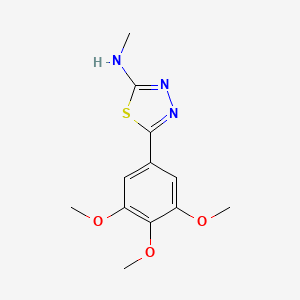
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a methyl group and a trimethoxyphenyl group, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The resulting intermediate is then treated with hydrazonoyl chloride derivatives to form the desired thiadiazole compound .
Analyse Chemischer Reaktionen
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, which inhibits the growth and proliferation of bacterial and cancer cells . It can also interact with enzymes and proteins involved in various biological processes, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: This compound has similar antimicrobial properties but lacks the trimethoxyphenyl group, which may affect its biological activity.
5-Methyl-1,3,4-thiadiazole-2-amine: This compound has a methyl group at the 5-position, which can influence its chemical reactivity and biological properties.
1,3,4-Thiadiazole-2-thiol: This compound contains a thiol group, which can participate in different chemical reactions compared to the amine group in 1,3,4-thiadiazol-2-amine.
The unique combination of the thiadiazole ring, methyl group, and trimethoxyphenyl group in 1,3,4-thiadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
83796-27-4 |
|---|---|
Molekularformel |
C12H15N3O3S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O3S/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
InChI-Schlüssel |
RMDHKNIQLRQSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


